molecular formula C19H16ClN5O2S B11232519 2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11232519
M. Wt: 413.9 g/mol
InChI Key: LSHHWMZOZUWTGU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps:

    Formation of the Triazole-Thiadiazole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-thiadiazole ring system.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic rings.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with molecular targets such as enzymes. For instance, its antitubercular activity is attributed to the inhibition of shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate . This inhibition disrupts the metabolic pathways essential for the survival of Mycobacterium tuberculosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit shikimate dehydrogenase with high potency makes it a promising candidate for further research and development.

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-12-8-15(6-7-16(12)20)27-10-17(26)21-9-13-2-4-14(5-3-13)18-24-25-11-22-23-19(25)28-18/h2-8,11H,9-10H2,1H3,(H,21,26)

InChI Key

LSHHWMZOZUWTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Origin of Product

United States

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